
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by a styryl backbone substituted with chlorine and nitro groups. This compound belongs to a class of molecules widely explored in medicinal chemistry and materials science due to the sulfonyl fluoride group’s ability to act as a selective covalent modifier of proteins and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of chlorobenzene to produce 4-nitrochlorobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with styrene to form the styryl derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include nitration, Friedel-Crafts acylation, and sulfonylation, with careful handling of reagents and intermediates to avoid side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups make the compound susceptible to nucleophilic aromatic substitution, where nucleophiles such as hydroxide, methoxide, or amide can replace the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Oxidation Reactions: The styryl moiety can undergo oxidation to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or sodium amide in polar solvents.
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Major Products
Substitution: Products like 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Reduction: 4-(2-Chloro-4-aminostyryl)benzene-1-sulfonyl fluoride.
Oxidation: Epoxides and other oxidized derivatives of the styryl moiety.
Scientific Research Applications
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity makes it a potential inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The nitro and chloro groups also contribute to the compound’s overall reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Reactivity
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride (CAS 13908-52-6) :
This compound features a urea-linked chloroethyl group. The urea moiety introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to the styryl-based target compound. However, the absence of a nitro group reduces its electrophilicity, limiting its utility in reactions requiring strong electrophiles .- Unlike the target compound, it lacks aromatic conjugation, reducing its utility in applications requiring π-stacking interactions .
Methyl 4-(fluorosulfonyl)-3-methoxybenzoate :
The methoxy group in this compound provides electron-donating effects, which may decrease the sulfonyl fluoride’s reactivity compared to the nitro-substituted target compound. The ester group also introduces hydrolytic instability under basic conditions .
Sulfonyl Fluoride vs. Sulfonyl Chloride
- 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride :
Sulfonyl chlorides are generally more reactive than fluorides due to the weaker C–Cl bond. However, they are prone to hydrolysis, limiting their shelf life. The target compound’s sulfonyl fluoride group offers greater stability in aqueous environments, making it preferable for prolonged biochemical assays .
Molecular Weight and Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound notable for its diverse biological activities, including potential antimicrobial and antitumor properties. The unique structural features, such as the sulfonyl fluoride moiety and the presence of chlorine and nitro substituents, contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H8ClFNO2S
- Molecular Weight : 273.71 g/mol
- CAS Number : [specific CAS number not provided in search results]
The structure is characterized by a benzene ring substituted with a sulfonyl fluoride group, a chlorine atom, and a nitro group. This configuration enhances its electrophilic nature, making it reactive towards nucleophiles in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactions : The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.
- Nitro Group Reduction : Nitro groups in similar compounds are often reduced in biological systems, leading to reactive intermediates that can interact with cellular targets.
- Protein Interaction : Studies indicate that this compound may interact with various biological macromolecules, influencing key signaling pathways.
Antimicrobial Activity
Research has shown that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds containing nitro groups have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The antitumor potential of this compound has been explored in several studies:
- Cell Line Testing : In vitro assays against cancer cell lines such as HeLa and MCF7 showed that related compounds exhibit cytotoxic effects, potentially through apoptosis induction or cell cycle arrest mechanisms .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of nitro-containing sulfonyl fluorides found that these compounds exhibited dose-dependent inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting the effectiveness of these compounds as potential antibiotic candidates.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 30 |
Case Study 2: Antitumor Activity
In another study focusing on the antitumor properties, derivatives of sulfonyl fluorides were tested against multiple cancer cell lines. The results indicated that these compounds significantly reduced cell viability at concentrations ranging from 10 to 50 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF7 | 25 |
HepG2 | 30 |
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
Styryl Formation : Coupling 2-chloro-4-nitrobenzaldehyde with a benzene derivative via a Wittig or Heck reaction to introduce the styryl moiety.
Sulfonyl Fluoride Introduction : Sulfonation of the benzene ring followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) or XtalFluor®.
Optimization : Continuous flow reactors may enhance yield and reproducibility, as demonstrated for structurally similar sulfonyl fluorides .
Key Considerations : Monitor reaction intermediates using HPLC or LC-MS to avoid side products like sulfonic acids or over-reduction of nitro groups .
Q. How is this compound characterized, and what analytical techniques are critical?
Essential characterization methods include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., styryl geometry, sulfonyl fluoride presence).
- Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray Crystallography : Resolves stereochemical ambiguities in the styryl group.
- FT-IR : Identifies functional groups (e.g., S=O stretching at ~1350–1200 cm⁻¹).
Note : Differential scanning calorimetry (DSC) can assess thermal stability, particularly for nitro-containing compounds .
Q. What are the primary reactivity patterns of the sulfonyl fluoride group?
The sulfonyl fluoride group undergoes:
- SuFEx (Sulfur Fluoride Exchange) : Reacts selectively with nucleophiles (e.g., amines, alcohols) under mild conditions to form sulfonamides or sulfonate esters.
- Hydrolysis Resistance : More stable than sulfonyl chlorides in aqueous media, enabling use in biological assays.
- Reduction Sensitivity : The nitro group can be selectively reduced to an amine using H₂/Pd-C, preserving the sulfonyl fluoride .
Advanced Research Questions
Q. How does this compound inhibit enzymes, and how can its mechanism be experimentally validated?
The sulfonyl fluoride acts as an electrophile, covalently modifying active-site serine residues in enzymes like serine proteases. Experimental Design :
- Kinetic Studies : Measure inactivation rates (kinact/KI) under varying pH and temperature.
- Mass Spectrometry : Confirm covalent adduct formation via tryptic digest and peptide mapping.
- X-ray Crystallography : Resolve the enzyme-inhibitor complex to identify binding interactions.
Caution : Competitor nucleophiles (e.g., DTT) in assay buffers may reduce inhibitory potency .
Q. How can researchers address contradictions in reactivity data during nucleophilic substitution?
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to protic solvents.
- Steric Hindrance : Bulky substituents on the styryl group may slow reactions.
- Side Reactions : Nitro group reduction or sulfonyl fluoride hydrolysis under basic conditions.
Resolution : Use controlled kinetic experiments and LC-MS to track competing pathways .
Q. What strategies improve the compound’s stability during storage and reactions?
- Storage : Keep desiccated at –20°C to prevent hydrolysis.
- Reaction Conditions : Avoid prolonged exposure to moisture or strong bases.
- Stability Assays : Accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring .
Q. How can reaction yields be optimized for scale-up synthesis?
- Catalyst Screening : Palladium catalysts for styryl formation (e.g., Pd(OAc)2/PPh3).
- Solvent Optimization : Toluene or THF for balanced solubility and reactivity.
- Flow Chemistry : Enhances heat/mass transfer for nitro-group-containing intermediates .
Q. How do substituents on the styryl group influence selectivity in enzyme inhibition?
- Electron-Withdrawing Groups (e.g., NO2) : Increase electrophilicity of the sulfonyl fluoride, enhancing covalent binding.
- Steric Effects : Bulky substituents may restrict access to enzyme active sites.
Testing : Compare inhibitory potency against analogs (e.g., 4-(4-nitrostyryl) derivatives) .
Q. How can researchers resolve conflicting data in enzyme inhibition studies?
- Control Experiments : Test for off-target effects using enzyme mutants (e.g., serine-to-alanine mutations).
- Competitive Assays : Add reversible inhibitors to distinguish specific vs. nonspecific binding.
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding affinities independently .
Q. What structural analogs are valuable for comparative studies?
- 4-(2-Bromo-4-nitrostyryl)benzene-1-sulfonyl fluoride : Higher leaving-group ability for SuFEx.
- 4-(2-Chloro-4-aminostyryl)benzene-1-sulfonyl fluoride : Reduced nitro group for probing hydrogen-bonding interactions.
Applications : These analogs help elucidate structure-activity relationships in enzyme inhibition .
Properties
CAS No. |
21278-66-0 |
---|---|
Molecular Formula |
C14H9ClFNO4S |
Molecular Weight |
341.7 g/mol |
IUPAC Name |
4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9ClFNO4S/c15-14-9-12(17(18)19)6-5-11(14)4-1-10-2-7-13(8-3-10)22(16,20)21/h1-9H/b4-1+ |
InChI Key |
BOKIWLKCVPOYMN-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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